Stereochemical Configuration (S vs. R)
The (S)-enantiomer (CAS 1213336-71-0) is distinguished from the (R)-enantiomer (CAS 1212926-79-8) by its unique stereochemical identity confirmed by its InChI key stereochemical descriptor (/t8-/m0/s1) [1][2]. While physicochemical properties are identical, the (S)-configuration provides a distinct 3D pharmacophore vector critical for inducing chirality in downstream synthetic products, with vendor-supplied identity guaranteed at 98% chemical purity for the (S)-enantiomer .
| Evidence Dimension | Stereochemical Identity (InChI Key) |
|---|---|
| Target Compound Data | BOVWNWQLMQRQFL-QMMMGPOBSA-N (S-enantiomer, /t8-/m0/s1) |
| Comparator Or Baseline | BOVWNWQLMQRQFL-MRVPVSSYSA-N (R-enantiomer, /t8-/m1/s1) [2] |
| Quantified Difference | Opposite absolute configuration at the pyrrolidine 2-position; non-superimposable mirror images |
| Conditions | Computed by InChI 1.0.6 (PubChem release 2021.05.07) |
Why This Matters
This confirms the compound is a defined single enantiomer, essential for asymmetric synthesis where an (R)-enantiomer would yield the opposite diastereomer in subsequent steps, thereby altering biological activity or synthetic utility.
- [1] PubChem. (2024). 3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine. PubChem CID 130699480. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine. PubChem CID 86664584. National Center for Biotechnology Information. View Source
